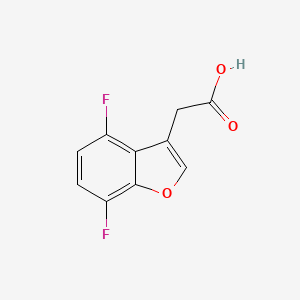
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C10H6F2O3 and a molecular weight of 212.15 g/mol . This compound is characterized by the presence of a benzofuran ring substituted with two fluorine atoms at positions 4 and 7, and an acetic acid group at position 3. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Acetic Acid Group Introduction: The acetic acid group can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of benzofuran-3-carboxylic acid.
Reduction: Formation of benzofuran-3-ylmethanol.
Substitution: Formation of 4,7-diamino-1-benzofuran-3-ylacetic acid.
Scientific Research Applications
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid: Similar structure but lacks the fluorine atoms.
4,7-Difluoro-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid group.
Uniqueness
2-(4,7-Difluoro-1-benzofuran-3-yl)acetic acid is unique due to the presence of both fluorine atoms and the acetic acid group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H6F2O3 |
|---|---|
Molecular Weight |
212.15 g/mol |
IUPAC Name |
2-(4,7-difluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H6F2O3/c11-6-1-2-7(12)10-9(6)5(4-15-10)3-8(13)14/h1-2,4H,3H2,(H,13,14) |
InChI Key |
OGSHTVWJUBMQEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C(=CO2)CC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


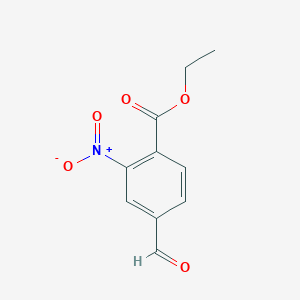
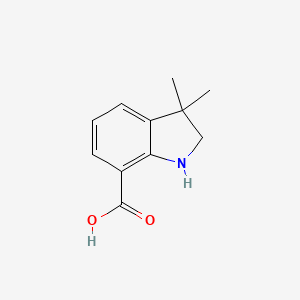
methanol](/img/structure/B13222465.png)


![(2E)-2-[(2-chlorophenyl)methylidene]butanoic acid](/img/structure/B13222474.png)
![1-Propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13222480.png)

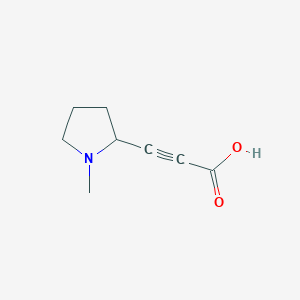

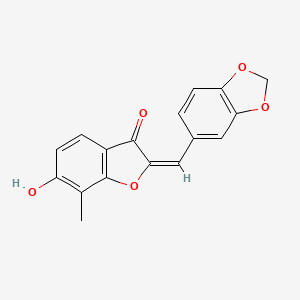

![(4,5,6,7-Tetrahydrobenzo[d]oxazol-2-yl)methanamine](/img/structure/B13222526.png)
![tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13222533.png)
